Hydrogen-Bond Donor Count Differentiation: N1-Methylated vs. Unsubstituted Tetrahydroquinoxaline Core
N1-methylation reduces the hydrogen-bond donor (HBD) count from 2 to 1 compared to unsubstituted 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline (CAS 41959-39-1), which retains a free N1-H and N4-H [1]. This single HBD deletion is a critical differentiator for CNS drug discovery programs where minimizing HBD count is correlated with improved blood-brain barrier permeability [2].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 1 (N4-H only; N1 is methylated) |
| Comparator Or Baseline | 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline (CAS 41959-39-1): HBD = 2 |
| Quantified Difference | ΔHBD = -1 (50% reduction) |
| Conditions | Computed from molecular structure (PubChem 2.1 / Cactvs 3.4.6.11) |
Why This Matters
Reducing HBD count is a well-established strategy in CNS drug design to enhance passive permeability across the blood-brain barrier; a 50% HBD reduction represents a meaningful structural advantage over non-methylated analogs.
- [1] PubChem Compound Summary CID 82158546, 1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline, computed properties, accessed 2026. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx. 2005;2(4):541-553. View Source
